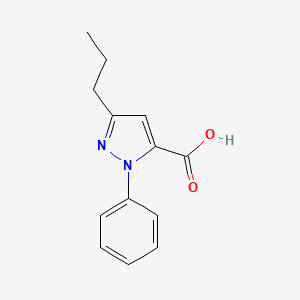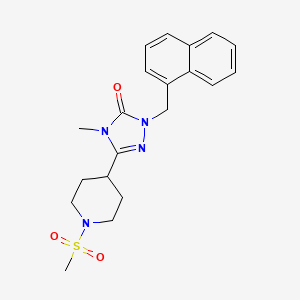
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide, commonly known as NKTR-181, is a novel opioid analgesic drug that has been developed to address the ongoing opioid epidemic. It is a mu-opioid receptor agonist that is designed to provide pain relief without the risk of addiction or abuse potential associated with other opioid drugs.
Mecanismo De Acción
NKTR-181 binds to the mu-opioid receptor in the brain and spinal cord, which results in the activation of a signaling pathway that leads to pain relief. Unlike other opioid drugs, NKTR-181 has a unique pharmacokinetic profile that results in a slower onset of action, longer duration of pain relief, and lower peak plasma concentrations. This makes it less likely to produce the typical side effects associated with other opioid drugs.
Biochemical and Physiological Effects:
NKTR-181 produces analgesia by binding to the mu-opioid receptor in the brain and spinal cord. It also has effects on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its analgesic properties. NKTR-181 has been shown to produce less respiratory depression, sedation, and euphoria compared to other opioid drugs. It also has a lower abuse potential, as demonstrated in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NKTR-181 has several advantages for lab experiments. It produces potent analgesia without producing the typical side effects associated with other opioid drugs. It also has a longer duration of action, which reduces the need for frequent dosing. However, NKTR-181 is a prodrug that requires metabolism in the body to become active. This may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for NKTR-181 research. One area of focus is the development of new formulations that optimize its pharmacokinetic properties. Another area of focus is the investigation of its potential use in the treatment of other types of pain, such as cancer pain and postoperative pain. Finally, there is a need for further studies to evaluate the long-term safety and efficacy of NKTR-181.
Métodos De Síntesis
NKTR-181 is synthesized using a proprietary process that involves the conjugation of the mu-opioid receptor agonist, morphine, with a polymer chain. This polymer chain is made up of multiple units of a molecule called polyethylene glycol (PEG). The resulting product is a prodrug that is inactive until it is metabolized in the body. The PEG chain slows down the rate of metabolism of the drug, which results in a slower onset of action and a longer duration of pain relief.
Aplicaciones Científicas De Investigación
NKTR-181 has been extensively studied in preclinical and clinical trials. In preclinical studies, it has been shown to produce potent analgesia in animal models of pain without producing the typical side effects associated with other opioid drugs, such as respiratory depression, sedation, and addiction. In clinical trials, NKTR-181 has been shown to be effective in treating chronic low back pain, osteoarthritis pain, and neuropathic pain.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-16-8-6-9-17-10-7-13-23(19(16)17)14-18(24)22(2)20(15-21)11-4-3-5-12-20/h16-17,19H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVBGBMLRPWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1N(CCC2)CC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)

![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)


![3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid](/img/structure/B2882571.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882573.png)
![N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2882576.png)
![3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2882577.png)
